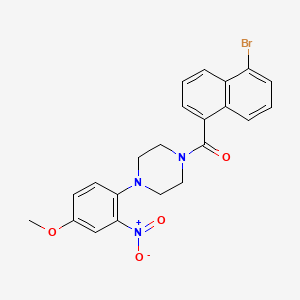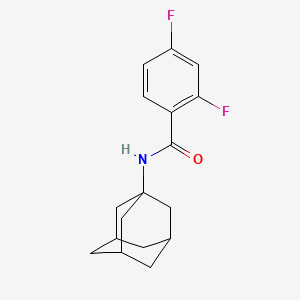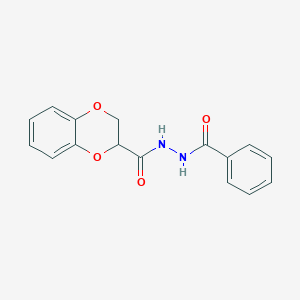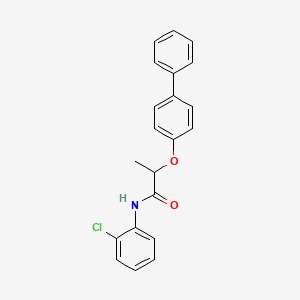
1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine
説明
1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine, also known as R-18, is a synthetic compound that belongs to the family of designer drugs. It is a potent agonist of the cannabinoid receptors and has been found to have psychoactive effects. The compound has gained attention in the scientific community due to its potential applications in the field of neuroscience and pharmacology.
作用機序
1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor. Upon binding to the receptor, 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine induces a conformational change that activates the associated G protein. This leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP levels. 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine also activates the mitogen-activated protein kinase pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, which is involved in reward and motivation. 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has also been found to decrease the release of glutamate, which is involved in learning and memory. In addition, 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to have anxiolytic and antinociceptive effects, which may be mediated by the CB1 receptor.
実験室実験の利点と制限
One advantage of using 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine in lab experiments is its high selectivity for the CB1 receptor. This allows researchers to study the effects of cannabinoid receptor activation without the confounding effects of other receptors. However, one limitation of using 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine is its potential for psychoactive effects. This may make it difficult to interpret the results of experiments that use 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine, especially those that involve behavioral assays.
将来の方向性
There are several future directions for the study of 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine. One area of research is the development of more selective agonists for the CB1 receptor. This may lead to the development of drugs that have therapeutic effects without the psychoactive effects of 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine. Another area of research is the investigation of the role of the endocannabinoid system in various diseases, such as Parkinson's disease and Alzheimer's disease. 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine may be a useful tool for studying these diseases and developing new treatments. Finally, the use of 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine in combination with other drugs may lead to the development of new treatments for addiction and pain.
科学的研究の応用
1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been used in scientific research to study the cannabinoid receptors and their role in various physiological and pathological processes. It has been found to have high affinity and selectivity for the CB1 receptor, which is primarily found in the central nervous system. 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been used to investigate the effects of cannabinoid receptor activation on the release of neurotransmitters such as dopamine, serotonin, and glutamate. It has also been used to study the role of the endocannabinoid system in pain, anxiety, and addiction.
特性
IUPAC Name |
(5-bromonaphthalen-1-yl)-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O4/c1-30-15-8-9-20(21(14-15)26(28)29)24-10-12-25(13-11-24)22(27)18-6-2-5-17-16(18)4-3-7-19(17)23/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVUEWYASBGABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC4=C3C=CC=C4Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromonaphthalen-1-yl)[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluoro-3-methylphenyl)ethanone](/img/structure/B4175501.png)

![N-[1-(2-furylmethyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]cyclohexanecarboxamide](/img/structure/B4175534.png)
![2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4175541.png)
![7-[2-(3,4-dihydro-1(2H)-quinolinyl)-1-methyl-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4175548.png)
![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide hydrochloride](/img/structure/B4175551.png)


![1-[(4-chloro-2-methylphenoxy)acetyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4175565.png)
![3-methylimidazo[1,5-a]pyridine oxalate](/img/structure/B4175566.png)
![N-(4-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4175569.png)
![4-[2-({2-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide hydrochloride](/img/structure/B4175573.png)

![1-benzyl-5-bromo-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4175592.png)